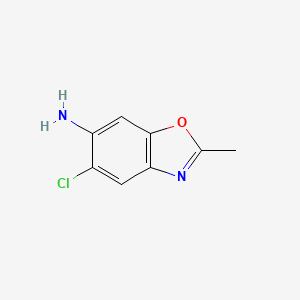

2-Methyl-5-chloro-6-benzoxazolamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methyl-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZICVFYCZDSEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460835 | |

| Record name | 2-Methyl-5-chloro-6-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323579-00-6 | |

| Record name | 5-Chloro-2-methyl-6-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=323579-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-chloro-6-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Benzoxazolamine, 5-chloro-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-5-chloro-6-benzoxazolamine (CAS 323579-00-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary and Nomenclature

2-Methyl-5-chloro-6-benzoxazolamine is a substituted heterocyclic compound belonging to the benzoxazole family. The benzoxazole core is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active molecules.[1][2] This guide provides a comprehensive overview of the known properties, synthesis, and safety protocols for CAS 323579-00-6, contextualizing its potential as a chemical intermediate and research tool within the broader landscape of drug discovery. While this specific molecule is primarily utilized in laboratory and manufacturing settings, its structural motifs, particularly the 5-chloro substitution, are significant in the development of therapeutic agents.[3][4]

| Identifier | Value |

| CAS Number | 323579-00-6 |

| Molecular Formula | C₈H₇ClN₂O[5][6] |

| Molecular Weight | 182.61 g/mol [5][7] |

| IUPAC Name | 5-chloro-2-methyl-1,3-benzoxazol-6-amine[6] |

| Common Synonyms | 6-Amino-5-Chloro-2-Methylbenzoxazole, this compound[6] |

| InChI Key | VZICVFYCZDSEFK-UHFFFAOYSA-N[6][8] |

| SMILES | CC1=NC2=C(O1)C=C(C(=C2)Cl)N[6] |

Physicochemical and Handling Properties

The compound is a solid at room temperature, with a defined melting point, indicating a stable crystalline structure.[3][9] Its predicted high boiling point and flash point suggest low volatility under standard laboratory conditions.[6][9] Proper storage is critical to maintain its integrity.

| Property | Value | Source |

| Physical Form | Solid | [3] |

| Melting Point | 202-203 °C | [3][9] |

| Boiling Point | 306.2 °C at 760 mmHg | [3][6] |

| Density (Predicted) | 1.403 ± 0.06 g/cm³ | [9] |

| Flash Point | 138.991 °C | [6] |

| Vapor Pressure | 0.000783 mmHg at 25°C | [9] |

Storage and Stability Protocol: To ensure long-term stability and prevent degradation, the following storage conditions are mandated:

-

Atmosphere: Keep under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.[3]

-

Container: Use a tightly sealed, opaque container to protect from light and moisture.[5][7]

-

Location: Store in a dry, well-ventilated area designated for chemical reagents.

Synthesis Pathway: A Representative Methodology

While specific, scaled-up manufacturing protocols for this compound are proprietary, a plausible synthetic route can be constructed based on established benzoxazole formation chemistry.[9] The core principle involves the condensation and subsequent cyclization of an ortho-substituted aminophenol.

Experimental Protocol: Representative Synthesis This protocol outlines a conceptual pathway for laboratory-scale synthesis.

-

Step 1: Chlorination of 2-Aminophenol. 2-Aminophenol is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), under controlled conditions to regioselectively introduce a chlorine atom, yielding 2-amino-4-chlorophenol. The causality here relies on the directing effects of the hydroxyl and amino groups on the aromatic ring.

-

Step 2: Nitration. The resulting 2-amino-4-chlorophenol is nitrated to introduce a nitro group ortho to the hydroxyl group, a necessary precursor for the final amine.

-

Step 3: Reductive Cyclization. The nitro-substituted intermediate undergoes a one-pot reductive cyclization. A reducing agent (e.g., Sodium dithionite or catalytic hydrogenation) reduces the nitro group to an amine. In the presence of acetic anhydride or a similar acetylating source, the newly formed diamine intermediate undergoes intramolecular condensation to form the oxazole ring. This reaction is typically acid-catalyzed and driven by the removal of water.

-

Step 4: Purification. The final product is isolated and purified from the reaction mixture using standard techniques such as recrystallization or column chromatography to achieve high purity.

Caption: Plausible synthetic workflow for this compound.

Biological Context and Potential Applications

While this compound is primarily documented as a chemical intermediate for research and manufacturing, the benzoxazole scaffold it is built upon is a cornerstone in the development of therapeutics.[3][9] The inherent structural features of this class of compounds allow them to interact with a wide range of biological targets.

Established Activities of the Benzoxazole Scaffold:

-

Anticancer: Numerous benzoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][4] The 5-chloro substituent, present in the title compound, has been specifically identified as a feature that can contribute positively to anticancer activity in related structures.[4]

-

Antimicrobial and Antifungal: The benzoxazole ring is a common feature in agents active against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[1][10]

-

Anti-inflammatory: Certain benzoxazole compounds have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[11]

-

Anticonvulsant: The scaffold has been explored for its potential in developing novel anticonvulsant agents.[1]

This body of evidence strongly suggests that this compound serves as a valuable and versatile building block for combinatorial chemistry and lead optimization campaigns aimed at discovering new drugs in these therapeutic areas.

Caption: Diverse biological activities associated with the benzoxazole scaffold.

Safety and Handling Protocol

The toxicological properties of this compound have not been thoroughly investigated.[3] Therefore, it must be handled with care, assuming it is hazardous. The available Safety Data Sheets (SDS) provide the following GHS classification.[3][5][6]

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark)[6][8] |

| Signal Word | Warning [5][6] |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[5][6] H315: Causes skin irritation.[3][6] H319: Causes serious eye irritation.[3][6] H335: May cause respiratory irritation.[3][6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |

Mandatory Laboratory Handling Protocol:

-

Engineering Controls: All handling of the solid compound must be performed in a certified chemical fume hood to avoid inhalation of dust.[3] Ensure eyewash stations and safety showers are immediately accessible.[12]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety glasses or goggles and a face shield.[3]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat.

-

-

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[13]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

-

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3] Contaminated packaging should be disposed of as unused product.[3] Do not allow the product to enter drains.[3]

Conclusion

This compound (CAS 323579-00-6) is a well-characterized chemical intermediate with defined physicochemical properties. While its direct biological applications are not extensively documented, its identity as a substituted benzoxazole makes it a compound of significant interest for synthetic and medicinal chemists. The established broad-spectrum bioactivity of the benzoxazole scaffold, combined with the potentially beneficial 5-chloro substitution, positions this molecule as a valuable starting material for the rational design and synthesis of novel therapeutic candidates. Strict adherence to the outlined safety and handling protocols is essential for its responsible use in a research setting.

References

- Angene Chemical. (2025). Safety Data Sheet: this compound.

- BLD Pharm. (n.d.). This compound | 323579-00-6.

- Sigma-Aldrich. (n.d.). This compound | 323579-00-6.

- ChemBK. (2024). 2-Methyl-5-chloro-6-aminobenzoxazole.

- American Elements. (n.d.). This compound | CAS 323579-00-6.

- ChemScene. (n.d.). This compound | 323579-00-6.

- ChemicalBook. (n.d.). This compound | 323579-00-6.

- Alchem Pharmtech. (n.d.). CAS 323579-00-6 | this compound.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- Fisher Scientific. (2024). Safety Data Sheet.

- Coreychem. (n.d.). 5-chloro-N-methyl-1,3-benzoxazol-2-amine CAS NO.64037-24-7.

- Smolecule. (n.d.). Buy 2-Chloro-6-methyl-benzooxazole | 3621-83-8.

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem Compound Database. Retrieved from [Link]

-

Kaczor, A. A., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC, NIH. Retrieved from [Link]

-

Ghorab, M. M., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. Retrieved from [Link]

- ChemScene. (n.d.). 5-Chloro-7-methyl-2,3-dihydro-1,3-benzoxazol-2-one | 80525-95-7.

-

Al-Said, M. S., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC, NIH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methyl-1,3-benzoxazole. PubChem Compound Database. Retrieved from [Link]

-

Yalcin, I., et al. (1995). Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives. PubMed. Retrieved from [Link]

Sources

- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 323579-00-6|this compound|BLD Pharm [bldpharm.com]

- 6. americanelements.com [americanelements.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 323579-00-6 [sigmaaldrich.cn]

- 9. chembk.com [chembk.com]

- 10. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buy 2-Chloro-6-methyl-benzooxazole | 3621-83-8 [smolecule.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 2-Methyl-5-chloro-6-benzoxazolamine from 2-amino-4-chlorophenol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for producing 2-Methyl-5-chloro-6-benzoxazolamine, a key intermediate in pharmaceutical development, starting from the readily available precursor, 2-amino-4-chlorophenol. This document is structured to offer a blend of theoretical insight and practical, field-proven protocols. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental procedures, and present quantitative data in a clear, accessible format. The synthesis is logically divided into three core stages: the formation of the benzoxazole core, the regioselective introduction of a nitro group, and its subsequent reduction to the target amine. Visual aids, including a detailed workflow diagram, are provided to enhance understanding.

Introduction and Strategic Overview

The synthesis of substituted benzoxazolamines is of paramount importance in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The target molecule, this compound, possesses a substitution pattern that makes it a valuable building block for further elaboration in drug discovery programs. The synthetic strategy outlined herein is designed for efficiency, high yield, and regiochemical control, starting from 2-amino-4-chlorophenol.

The overall synthetic transformation is conceptualized as a three-stage process:

-

Formation of the Benzoxazole Heterocycle: This initial stage involves the construction of the core 2-methyl-5-chlorobenzoxazole ring system from 2-amino-4-chlorophenol. This is achieved through a classical and reliable two-step, one-pot procedure involving N-acetylation followed by acid-catalyzed cyclodehydration.

-

Regioselective Nitration: The second stage focuses on the introduction of a nitro group onto the benzoxazole ring. The directing effects of the existing substituents are leveraged to achieve nitration at the desired 6-position.

-

Reduction to the Target Amine: The final stage involves the reduction of the nitro group to the corresponding primary amine, yielding the final product, this compound.

This multi-step synthesis is designed to be a self-validating system, with each step yielding a characterizable intermediate, allowing for process control and optimization.

Logical Synthesis Workflow

The following diagram illustrates the strategic flow of the synthesis from the starting material to the final product.

Caption: High-level overview of the synthetic pathway.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide for the synthesis, including reagent quantities, reaction conditions, and purification procedures.

Stage 1: Synthesis of 2-Methyl-5-chlorobenzoxazole

This stage involves the N-acetylation of 2-amino-4-chlorophenol with acetic anhydride, followed by an in-situ acid-catalyzed cyclization to form the benzoxazole ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chlorophenol (1.0 eq).

-

Acetylation: Add acetic anhydride (1.2 eq) to the flask. The reaction is often exothermic. Stir the mixture at room temperature for 30 minutes.

-

Cyclization: After the initial acetylation, cautiously add a catalytic amount of a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. Heat the reaction mixture to reflux.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate.

-

Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality and Mechanistic Discussion:

The initial step is a nucleophilic acyl substitution where the amino group of 2-amino-4-chlorophenol attacks one of the carbonyl carbons of acetic anhydride.[1] This is a highly favorable reaction as the amine is a potent nucleophile.[1] The subsequent cyclization is an acid-catalyzed intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon of the newly formed amide. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the ring closure. A final dehydration step yields the aromatic benzoxazole ring. A similar procedure is outlined in Chinese patent CN105753730A for the synthesis of 2-acetamido-4-chlorophenol and its subsequent cyclization to 5-chloro-2-methylbenzoxazole.[2]

Stage 2: Synthesis of 2-Methyl-5-chloro-6-nitrobenzoxazole

This stage involves the regioselective nitration of the 2-methyl-5-chlorobenzoxazole intermediate.

Experimental Protocol:

-

Reaction Setup: In a flask cooled in an ice-salt bath, add concentrated sulfuric acid.

-

Substrate Addition: Slowly add 2-methyl-5-chlorobenzoxazole (1.0 eq) to the sulfuric acid while maintaining a low temperature.

-

Nitrating Mixture: In a separate vessel, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Nitration: Slowly add the nitrating mixture dropwise to the solution of the benzoxazole derivative, ensuring the temperature does not rise significantly.

-

Reaction Time: Stir the mixture at a low temperature for a specified period.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

-

Purification: Filter the solid, wash thoroughly with cold water to remove residual acid, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Causality and Mechanistic Discussion:

The nitration of benzoxazole is an electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated from the reaction of nitric and sulfuric acid, is the active electrophile.[3] The regioselectivity of the nitration is governed by the directing effects of the substituents on the benzene ring portion of the benzoxazole. In most cases, nitration of benzoxazoles occurs preferentially at the 5 or 6-position.[4] For 2-methyl-5-chlorobenzoxazole, the directing effects of the chloro and the fused oxazole ring will influence the position of the incoming nitro group. The procedure described in patent CN105753730A for the nitration of 5-chloro-2-methylbenzoxazole specifies the formation of 5-chloro-2-methyl-6-nitrobenzoxazole, indicating that the 6-position is the favored site for nitration in this system.[2]

Stage 3: Synthesis of this compound

The final stage is the reduction of the nitro group to an amine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 2-methyl-5-chloro-6-nitrobenzoxazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Reducing Agent: Add a reducing agent. Common choices include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

Reaction Conditions: If using a metal/acid system, the reaction may require heating. For catalytic hydrogenation, the reaction is typically run under a hydrogen atmosphere.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up:

-

For SnCl₂/HCl: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., concentrated NaOH solution) to precipitate the tin salts. Extract the product with an organic solvent.

-

For Catalytic Hydrogenation: Filter off the catalyst. Remove the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography or recrystallization.

Causality and Mechanistic Discussion:

The reduction of an aromatic nitro group to a primary amine is a well-established transformation in organic synthesis. Metal-based reducing agents like tin(II) chloride in an acidic medium are effective for this purpose. The mechanism involves a series of electron and proton transfers. Catalytic hydrogenation offers a cleaner alternative, where the reaction occurs on the surface of a metal catalyst.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis. Please note that yields are indicative and can vary based on reaction scale and optimization.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Indicative Yield (%) |

| 1 | 2-amino-4-chlorophenol | Acetic anhydride, H₂SO₄ (cat.) | Neat, then water | Reflux | 2-4 | 85-95 |

| 2 | 2-Methyl-5-chlorobenzoxazole | Conc. HNO₃, Conc. H₂SO₄ | Conc. H₂SO₄ | 0-10 | 1-3 | 70-85 |

| 3 | 2-Methyl-5-chloro-6-nitrobenzoxazole | SnCl₂·2H₂O, Conc. HCl | Ethanol | Reflux | 3-6 | 75-90 |

Visualization of the Synthetic Pathway

The following diagram provides a detailed visualization of the chemical transformations involved in the synthesis.

Caption: Step-wise chemical transformations in the synthesis.

Concluding Remarks

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound from 2-amino-4-chlorophenol. The procedures are based on well-established chemical principles and supported by available literature. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development, enabling the synthesis of this important chemical intermediate. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.

References

-

A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. [Link]

-

Nitration Reaction of benzoxazole. ResearchGate. [Link]

-

Iron‐Promoted Redox Access to 2‐Aminobenzoxazoles from Amines, Carbon Disulfide and 2‐Nitrophenols. ResearchGate. [Link]

-

Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid. The Royal Society of Chemistry. [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). National Institutes of Health. [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ResearchGate. [Link]

- Method for preparing 2-amino-4-chloro-5-nitrophenol. (2016).

- Regioselective nitration of aromatic compounds and the reaction products thereof. (1999).

-

Apply the strategy just discussed to a synthesis of 4 -acetyl-2-chlorophenol, starting with phenol. Filo. [Link]

-

Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). National Institutes of Health. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. [Link]

-

Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Royal Society of Chemistry. [Link]

-

A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). ResearchGate. [Link]

-

Acetylation of amines with acetic anhydride. ResearchGate. [Link]

-

Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). National Institutes of Health. [Link]

-

Acylation of an amine using acetic anhydride. (2024). YouTube. [Link]

-

Nitration of Substituted Aromatic Rings and Rate Analysis. University of New Hampshire Scholars' Repository. [Link]

-

Why method with acetic anhydride is used over others in synthesis of paracetamol (acetaminophen)? (2021). Reddit. [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. (2023). Semantic Scholar. [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

- Process for the safe nitration of 2-methylimidazole. (1980).

-

Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. CORE. [Link]

- Safe nitration of 2-methylimidazole - by reaction in presence of excess nitric acid or residual liquor from an earlier reaction. (1974).

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Semantic Scholar. [Link]

Sources

An In-Depth Technical Guide to 5-Chloro-2-methyl-1,3-benzoxazol-6-amine: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 5-chloro-2-methyl-1,3-benzoxazol-6-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, plausible synthetic routes based on established methodologies, and its therapeutic potential as inferred from the activities of structurally related benzoxazole derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecular scaffold.

Core Compound Identification and Structure

The foundational step in understanding any chemical entity is the precise identification of its structure and nomenclature according to internationally recognized standards.

-

Common Name: 2-Methyl-5-chloro-6-benzoxazolamine

-

Systematic IUPAC Name: 5-chloro-2-methyl-1,3-benzoxazol-6-amine

-

CAS Number: 323579-00-6

-

Molecular Formula: C₈H₇ClN₂O

-

Molecular Weight: 182.61 g/mol

The chemical structure of 5-chloro-2-methyl-1,3-benzoxazol-6-amine features a fused bicyclic system comprising a benzene ring and an oxazole ring. Key substituents that dictate its chemical properties and biological activity are a chloro group at position 5, a methyl group at position 2, and an amine group at position 6.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Weight | 182.61 g/mol | |

| Molecular Formula | C₈H₇ClN₂O | |

| LogP (Computed) | 2.37 | |

| Topological Polar Surface Area (TPSA) | 52.05 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 0 |

Synthetic Pathways and Methodologies

A logical precursor for this synthesis is 2,5-diamino-4-chlorophenol. The synthesis would likely proceed via a condensation and subsequent intramolecular cyclization reaction.

Proposed Experimental Protocol: Synthesis of 5-chloro-2-methyl-1,3-benzoxazol-6-amine

This protocol is adapted from general methods for the synthesis of 2-substituted benzoxazoles.[1][4]

Step 1: Acetylation of the Precursor

-

To a solution of 2,5-diamino-4-chlorophenol in a suitable solvent such as acetic acid, add acetic anhydride dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the acetylated intermediate.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Causality of Experimental Choices: The acetylation of the amino groups is a crucial step. The subsequent cyclization to form the oxazole ring requires a carboxylic acid or its derivative. Using acetic anhydride provides the necessary acetyl group for the formation of the 2-methyl substituent on the benzoxazole ring.

Step 2: Intramolecular Cyclization

-

Heat the acetylated intermediate in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or under acidic conditions (e.g., refluxing in acetic acid).[5]

-

Maintain the temperature at 120-140°C for several hours, monitoring the reaction by TLC.

-

After cooling, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices: The intramolecular cyclization is the key ring-forming step. The acidic conditions and heat promote the condensation between the hydroxyl group and one of the acetylated amino groups, followed by dehydration to form the stable benzoxazole ring. The choice of the dehydrating agent can significantly influence the reaction yield and purity.

Characterization

The structure of the synthesized 5-chloro-2-methyl-1,3-benzoxazol-6-amine should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=N, C-O, C-Cl).

-

Elemental Analysis: To confirm the elemental composition (C, H, N).

Potential Applications in Drug Development

The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] The specific substitutions on the 5-chloro-2-methyl-1,3-benzoxazol-6-amine ring system suggest several promising avenues for therapeutic applications.

Anticancer Activity: Kinase Inhibition

Many benzoxazole derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8][9][10] The presence of the 5-chloro substituent on the benzoxazole ring has been shown to be important for enhancing anticancer activity in related compounds.[5]

Potential Targets and Mechanism of Action:

-

VEGFR-2 and c-Met Kinases: The simultaneous inhibition of these receptor tyrosine kinases is a promising strategy to combat tumor angiogenesis and metastasis.[8] Structurally related benzoxazoles have demonstrated potent dual inhibitory activity.

-

Aurora B Kinase: This kinase is essential for cell division, and its inhibition can lead to apoptosis in cancer cells. Benzoxazole analogs have been designed and synthesized as effective Aurora B kinase inhibitors.

-

PARP-2 Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Benzoxazole derivatives have been explored as PARP-2 inhibitors, particularly for breast cancer.[5]

The diagram below illustrates the central role of kinase signaling in cancer and the potential intervention point for benzoxazole-based inhibitors.

Caption: Hypothesized mechanism of action for 5-chloro-2-methyl-1,3-benzoxazol-6-amine as a kinase inhibitor.

Antimicrobial and Antifungal Activity

Benzoxazole derivatives have also shown significant promise as antimicrobial and antifungal agents.[11][12] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The halogenated ring system in compounds like 5-chloro-1,3-benzoxazol-2(3H)-one derivatives has been linked to their antifungal potential.[11]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 5-chloro-2-methyl-1,3-benzoxazol-6-amine, a series of standardized in vitro assays are recommended.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Workflow:

Caption: Workflow for determining the in vitro cytotoxicity of the compound using the MTT assay.

Data Presentation: The results should be presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

Table 2: Example IC₅₀ Data for Related Benzoxazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Benzoxazole Derivative 12l | HepG2 | 10.50 | |

| Benzoxazole Derivative 12l | MCF-7 | 15.21 | |

| Benzoxazole Derivative 11 | MDA-MB-231 | 5.63 | |

| Benzoxazole Derivative 11 | MCF-7 | 3.79 |

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Step-by-Step Protocol:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri plates.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Uniformly spread the microbial suspension over the surface of the agar plate.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

-

Compound Loading: Add a defined volume of the benzoxazole compound solution (at a known concentration) into each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Conclusion and Future Directions

5-chloro-2-methyl-1,3-benzoxazol-6-amine is a promising heterocyclic compound with significant potential for drug development, particularly in the areas of oncology and infectious diseases. Its structural features, especially the 5-chloro substitution, suggest that it may exhibit potent biological activity. The synthetic pathways outlined in this guide provide a solid foundation for its preparation and subsequent investigation.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation using the protocols described herein. Structure-activity relationship (SAR) studies, involving the synthesis of related analogs, will be crucial for optimizing its therapeutic properties and identifying lead candidates for further preclinical and clinical development.

References

-

Taghour, M. S., Mahdy, H. A., Gomaa, M. H., Aglan, A., Eldeib, M. G., Elwan, A., ... & Elkadya, H. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1968-1984. Available from: [Link]

-

Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19177-19187. Available from: [Link]

-

Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19177-19187. Available from: [Link]

-

Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available from: [Link]

-

Wang, Z., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(4), 1510. Available from: [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Lee, E., An, Y. S., Kwon, J., Kim, K. I., & Jeon, R. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3048-3051. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 27(19), 6527. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16327. Available from: [Link]

- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.

- Der Pharma Chemica. (2012). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 4(2), 639-647.

-

Patel, N. B., & Patel, J. C. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives. Journal of the Serbian Chemical Society, 77(8), 1049-1059. Available from: [Link]

-

Patel, N. B., & Patel, J. C. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole | C8H5Cl2NO | CID 401571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jetir.org [jetir.org]

- 10. jocpr.com [jocpr.com]

- 11. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

An In-Depth Technical Guide to 2-Methyl-5-chloro-6-benzoxazolamine: Properties, Synthesis, and Analytical Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-5-chloro-6-benzoxazolamine is a heterocyclic aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its distinct structural features—a benzoxazole core, a reactive amino group, a chloro substituent, and a methyl group—make it a versatile intermediate for the development of complex molecules, particularly in the pharmaceutical and life sciences sectors.[1][2] This guide provides a comprehensive technical overview of its core physicochemical properties, outlines a robust synthetic pathway, details methodologies for its analytical characterization, and discusses its potential applications in drug discovery. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and reliability in a laboratory setting.

Core Physicochemical and Structural Properties

The utility of any chemical intermediate is fundamentally defined by its physical and chemical properties. This compound is a solid at room temperature with a defined melting point and low solubility in water, characteristic of many organic intermediates.[2] Its key identifiers and computed properties are summarized below.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂O | [1][2][3] |

| Molecular Weight | 182.61 g/mol | [1][2][3] |

| CAS Number | 323579-00-6 | [1][3] |

| Melting Point | 202-203 °C | [2] |

| Boiling Point (Predicted) | 306.2 ± 22.0 °C | [2] |

| Density (Predicted) | 1.403 ± 0.06 g/cm³ | [2] |

| Topological Polar Surface Area (TPSA) | 52.05 Ų | [3] |

| LogP (Predicted) | 2.37 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

Chemical Structure

The structure of this compound is foundational to its reactivity and function as a synthetic intermediate.

Caption: Proposed two-step synthetic pathway for the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-amino-4-chlorophenol.

Step 1: Nitration of 2-Amino-4-chlorophenol

-

Causality: The introduction of a nitro group ortho to the hydroxyl group is the critical first step. The existing amino and hydroxyl groups are ortho, para-directing; however, careful control of temperature and nitrating agent concentration is required to achieve selective mono-nitration at the 6-position, which is activated by both groups.

-

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (2.5 eq) to 0°C in an ice-salt bath.

-

Slowly add 2-amino-4-chlorophenol (1.0 eq) while maintaining the temperature below 5°C.

-

Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and sulfuric acid (1.0 eq) dropwise over 1 hour, ensuring the internal temperature does not exceed 5°C.

-

Stir the reaction mixture at 0-5°C for an additional 2 hours.

-

Pour the mixture slowly onto crushed ice with vigorous stirring.

-

Filter the resulting precipitate (4-Chloro-2-amino-6-nitrophenol), wash with cold water until neutral, and dry under vacuum.

-

Step 2: Reductive Cyclization to form the Benzoxazole Ring

-

Causality: This step achieves two transformations in one pot: the reduction of the nitro group to an amine and the subsequent cyclization with an acetyl source (acetic anhydride) to form the 2-methyl-benzoxazole ring. Iron in acetic acid is a classic and effective reagent for nitro group reduction under acidic conditions, which simultaneously catalyzes the cyclization.

-

Procedure:

-

Suspend the dried 4-Chloro-2-amino-6-nitrophenol (1.0 eq) in glacial acetic acid.

-

Add iron powder (3.0 eq) portion-wise to control the initial exotherm.

-

Add acetic anhydride (1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 110-120°C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove excess iron and iron salts.

-

Neutralize the filtrate with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

-

Filter the crude product, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. [2]Its utility stems from the reactivity of the 6-amino group, which can be readily functionalized without disturbing the stable benzoxazole core.

-

Scaffold for Bioactive Molecules: The benzoxazole ring system is a "privileged scaffold" in medicinal chemistry, found in numerous compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties. [4][5]This intermediate provides a direct entry point to novel derivatives.

-

Kinase Inhibitor Synthesis: Many kinase inhibitors feature a heterocyclic core to which various side chains are attached. The amino group on this intermediate is a prime site for coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination) to build larger, more complex molecules targeting specific enzyme active sites. [6]* Versatile Chemical Handle: The primary amine at the 6-position serves as a nucleophile or can be converted into a diazonium salt, opening a wide array of subsequent chemical transformations to introduce different functional groups and build molecular diversity.

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of a chemical intermediate is paramount. A multi-technique approach is required for comprehensive validation.

Analytical Workflow Diagram

Caption: A standard workflow for the analytical validation of the final compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Trustworthiness: This protocol establishes the purity profile of the compound by separating it from potential impurities, starting materials, or side-products. The peak area percentage of the main component directly corresponds to its purity.

-

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve an accurately weighed sample (~1 mg) in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock. Dilute as necessary.

-

Analysis: Inject 10 µL and integrate the peak areas. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

-

Protocol 2: Structural Confirmation by NMR Spectroscopy

-

Expertise: NMR is the gold standard for unambiguous structure elucidation. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will confirm the carbon skeleton.

-

Methodology:

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals would include:

-

A singlet for the methyl (CH₃) group protons.

-

Singlets for the two aromatic protons on the benzoxazole ring.

-

A broad singlet for the amine (NH₂) protons.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expected signals would correspond to the 8 unique carbon atoms in the structure.

-

Data Analysis: Correlate the observed chemical shifts and splitting patterns with the expected structure.

-

Protocol 3: Mass Verification by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Self-Validation: This technique confirms the molecular weight of the synthesized compound, providing a direct check against the theoretical mass.

-

Methodology:

-

System: An LC-MS system, typically with an Electrospray Ionization (ESI) source.

-

Chromatography: Use the same HPLC method as described in Protocol 4.2 to ensure separation before mass analysis.

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI, positive mode. The amine and benzoxazole nitrogens are readily protonated.

-

Scan Range: m/z 100-500.

-

-

Data Analysis: Look for the protonated molecular ion [M+H]⁺. For C₈H₇ClN₂O, the expected monoisotopic mass is ~182.03. The mass spectrometer should detect a peak at m/z ≈ 183.04. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2 peaks) should also be observed, providing definitive confirmation.

-

References

-

This compound | CAS 323579-00-6 | AMERICAN ELEMENTS ®. (URL: [Link])

-

2-Methyl-5-chloro-6-aminobenzoxazole - ChemBK. (URL: [Link])

-

2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607 - PubChem. (URL: [Link])

-

Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC - PubMed Central. (URL: [Link])

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC - NIH. (URL: [Link])

- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google P

-

Effective Microwave-Assisted Synthesis of 2-Chloro-5,6-dimethyl-3-(((substituted-benzylidene)hydrazono)methyl)-quinoline and Its Biological Assessment | Request PDF - ResearchGate. (URL: [Link])

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PubMed Central. (URL: [Link])

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (URL: [Link])

Sources

- 1. americanelements.com [americanelements.com]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Methyl-5-chloro-6-benzoxazolamine" melting point and boiling point

An In-Depth Technical Guide to the Thermal Properties of 2-Methyl-5-chloro-6-benzoxazolamine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key thermal properties—melting and boiling points—of the heterocyclic compound this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes publicly available data with established analytical methodologies to ensure a thorough understanding of the compound's physical behavior under thermal stress.

Compound Identification and Physicochemical Overview

This compound (CAS No. 323579-00-6) is a substituted benzoxazole derivative.[1] Such heterocyclic scaffolds are of significant interest in medicinal chemistry and material science. An accurate understanding of its physical properties is paramount for its synthesis, purification, formulation, and application.

The compound is a solid at standard temperature and pressure, a critical baseline for interpreting its thermal characteristics.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 323579-00-6 | [1][2][3][4] |

| Molecular Formula | C₈H₇ClN₂O | [2][3][5] |

| Molecular Weight | 182.61 g/mol | [2][3][5] |

| Physical Form | Solid | |

| Melting Point | 202-203 °C | [2] |

| Boiling Point | 306.2 °C (at 760 mmHg) | [5] |

| Predicted Boiling Point | 306.2 ± 22.0 °C | [2] |

In-Depth Analysis of Thermal Transition Points

The melting and boiling points are fundamental properties that dictate the compound's physical state and provide insights into the purity and stability of a sample.

Melting Point Analysis

The experimentally determined melting point for this compound is reported to be in the range of 202-203 °C .[2] A sharp, narrow melting range, such as the one-degree range reported here, is a strong indicator of high sample purity. Impurities typically depress and broaden the melting range. While some databases list the melting point as "N/A", this is likely due to a lack of deposited experimental data in that specific collection rather than an absence of a melting point, especially since the compound is confirmed to be a solid.[5]

The relatively high melting point suggests strong intermolecular forces within the crystal lattice, likely attributable to hydrogen bonding from the amine group and dipole-dipole interactions involving the chloro and benzoxazole ring systems.

Boiling Point Analysis

The boiling point is cited as 306.2 °C at atmospheric pressure (760 mmHg) .[5] This value is consistent with a predicted boiling point of 306.2 ± 22.0 °C, lending confidence to this figure.[2]

It is crucial for researchers to recognize that heating complex organic molecules, particularly those with multiple functional groups, to such high temperatures can risk thermal decomposition. Therefore, purification via distillation should be approached with caution. Vacuum distillation would be the preferred method to lower the required temperature and mitigate the risk of degradation.

Experimental Protocols for Thermal Property Determination

To ensure scientific rigor, the determination of melting and boiling points must follow standardized, verifiable protocols. The methodologies described below are designed to be self-validating through the use of calibrated equipment and reference standards.

Protocol: Melting Point Determination via Digital Apparatus

This method provides a precise and reproducible means of determining the melting range of a solid crystalline compound.

Causality and Rationale:

-

Sample Purity: The sample must be thoroughly dried to remove any residual solvent, which can act as an impurity and artificially depress the melting point.

-

Heat Transfer: A finely powdered sample packed tightly in a thin-walled capillary tube ensures uniform and efficient heat transfer from the heating block to the sample.

-

Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is critical. A rapid rate can cause a lag between the thermometer reading and the actual sample temperature, leading to an erroneously wide and high melting range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is anhydrous and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Calibration: Calibrate the digital melting point apparatus using certified reference standards (e.g., benzophenone, caffeine) that bracket the expected melting point of the sample.

-

Measurement:

-

Place the loaded capillary into the heating block of the apparatus.

-

Set a rapid heating ramp to approach ~190 °C.

-

Decrease the heating rate to 1-2 °C/minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last crystal melts into a clear liquid (T2).

-

-

Reporting: The melting point is reported as the T1-T2 range.

Workflow Visualization:

Caption: Workflow for Melting Point Determination.

Protocol: Boiling Point Determination (Microscale)

Given the high boiling point, a microscale method is recommended to minimize sample usage and potential hazards. The Siwoloboff method is a classic and reliable choice.

Causality and Rationale:

-

Vapor Pressure Principle: This method works by identifying the temperature at which the vapor pressure of the liquid inside the small capillary equals the external atmospheric pressure. At this point, the liquid is at its boiling point, and the stream of bubbles ceases.

-

Controlled Heating: As with melting point determination, slow and controlled heating is essential for thermal equilibrium, ensuring the measured temperature accurately reflects the boiling point.

Step-by-Step Methodology:

-

Apparatus Setup:

-

Add a small amount (0.5 mL) of this compound into a small diameter test tube (fusion tube).

-

Take a capillary tube (the same type used for melting points) and seal one end in a flame.

-

Place the capillary tube into the fusion tube with the open end down.

-

-

Heating:

-

Attach the fusion tube assembly to a thermometer.

-

Immerse the setup in a heating bath (e.g., a Thiele tube with mineral oil).

-

Begin heating the bath slowly.

-

-

Observation:

-

As the temperature rises, air trapped in the capillary will bubble out.

-

When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.

-

Remove the heat source.

-

Carefully observe the capillary. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube.

-

-

Validation: Repeat the measurement to ensure reproducibility. Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Workflow Visualization:

Caption: Workflow for Microscale Boiling Point Determination.

Conclusion

The thermal properties of this compound are well-defined, with a melting point of 202-203 °C and a boiling point of 306.2 °C . These values are critical for guiding laboratory practices, from assessing purity to designing purification and reaction conditions. The provided experimental protocols offer a framework for the accurate and reliable verification of these properties, adhering to principles of scientific integrity and reproducibility. Researchers working with this compound should prioritize careful thermal management to prevent decomposition, particularly when approaching its boiling point.

References

-

2-Methyl-5-chloro-6-aminobenzoxazole - ChemBK. (2024). ChemBK. [Link]

-

This compound | CAS 323579-00-6. American Elements. [Link]

-

2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607. PubChem. [Link]

-

5-Chloro-2-methylbenzoxazole - Common Chemistry. CAS.org. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Methyl-5-chloro-6-benzoxazolamine for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Date: January 11, 2026

This guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-5-chloro-6-benzoxazolamine, a critical parameter for its application in research and development. Understanding the solubility of this compound in various organic solvents is fundamental for designing experiments, formulating solutions for in vitro and in vivo studies, and ensuring the reliability and reproducibility of scientific findings.

Introduction to this compound

This compound is a heterocyclic amine with a benzoxazole core structure. While its specific biological activities and applications are still under investigation in many areas, its structural motifs are common in medicinal chemistry, suggesting potential utility in drug discovery programs. The efficacy of any biologically active compound is contingent upon its ability to be delivered to the target site, a process that often begins with its dissolution in a suitable solvent. Inadequate solubility can lead to misleading experimental results, hinder the development of effective formulations, and ultimately impede the progress of promising research.

This document serves as a practical resource for scientists, providing both established solubility data and the methodologies to determine it independently.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its physicochemical properties and its interaction with the solvent. For this compound, key parameters include:

-

Molecular Formula: C₈H₇ClN₂O

-

Molecular Weight: 182.61 g/mol

-

Structure: The presence of a benzoxazole ring, a chloro group, an amino group, and a methyl group creates a molecule with both hydrophobic (the aromatic ring system) and hydrophilic (the amino group) regions. This amphipathic nature dictates its solubility in a range of solvents.

-

Polarity: The molecule possesses polar functional groups capable of hydrogen bonding (the amino group and the nitrogen and oxygen atoms in the oxazole ring), which suggests a preference for polar solvents.

-

pKa: The basicity of the amino group will influence its ionization state in different pH environments, which can significantly impact its solubility in aqueous solutions.

Solubility Profile of this compound

The following table summarizes the available solubility data for this compound in common laboratory solvents. This data has been compiled from various chemical supplier technical data sheets.

| Solvent | Solubility (at 25°C) | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 18.26 mg/mL | ≥ 100 mM | A common solvent for initial stock solutions due to its high solvating power for a wide range of compounds. |

| Ethanol | ≥ 3.65 mg/mL | ≥ 20 mM | Soluble, but to a lesser extent than in DMSO. May require warming to achieve higher concentrations. |

| Methanol | Data not readily available | - | Expected to have solubility similar to or slightly better than ethanol due to its higher polarity. |

| Acetone | Data not readily available | - | Moderate solubility is anticipated due to its polar aprotic nature. |

| Acetonitrile | Data not readily available | - | Likely to have lower solubility compared to more polar protic solvents. |

| Water | Insoluble or sparingly soluble | - | The hydrophobic benzoxazole core significantly limits aqueous solubility. |

Discussion of Solubility:

The high solubility of this compound in DMSO is attributed to DMSO's nature as a strong hydrogen bond acceptor and its high polarity, which can effectively solvate both the polar and nonpolar regions of the molecule. Its solubility in ethanol, a polar protic solvent, is moderate, indicating that while hydrogen bonding interactions are favorable, they are not as strong as with DMSO. The poor aqueous solubility is a critical consideration for biological assays, often necessitating the use of a co-solvent like DMSO for the preparation of stock solutions.

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining compound solubility.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an amount of this compound that is estimated to be in excess of its solubility limit into a clean vial.

-

Add a precise volume of the desired solvent to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

-

Separation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by collection of the supernatant, or by filtering the solution through a 0.22 µm syringe filter.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry against a standard curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Practical Considerations and Troubleshooting

-

Stock Solutions: Due to its high solubility in DMSO, it is recommended to prepare a high-concentration stock solution (e.g., 100 mM) in this solvent. Aliquot and store at -20°C or -80°C to maintain stability.

-

Working Solutions: When preparing working solutions for aqueous-based biological assays, it is crucial to ensure that the final concentration of the organic co-solvent (like DMSO) is low enough to not affect the experimental system (typically <0.5%).

-

Precipitation: When diluting a DMSO stock solution into an aqueous buffer, the compound may precipitate if its aqueous solubility limit is exceeded. To mitigate this, use a vortex mixer while adding the stock solution to the buffer and visually inspect for any signs of precipitation. If precipitation occurs, a lower final concentration or the use of a different formulation strategy may be necessary.

-

Kinetic vs. Thermodynamic Solubility: The protocol described above measures thermodynamic solubility. Be aware that in some rapid dilution scenarios, a supersaturated solution may form, which is kinetically soluble but may precipitate over time.

Conclusion

The solubility of this compound is a key determinant of its utility in research and drug development. It exhibits high solubility in DMSO and moderate solubility in ethanol, while being poorly soluble in water. For applications requiring aqueous media, careful preparation of working solutions from a DMSO stock is necessary to avoid precipitation. When solubility in a novel solvent system is required, the provided experimental protocol offers a reliable method for its determination. A thorough understanding and characterization of this compound's solubility will enable more robust and reliable experimental outcomes.

References

-

Adooq Bioscience. (n.d.). This compound. Retrieved from [Link]

A Technical Guide to the Stability and Storage of 2-Methyl-5-chloro-6-benzoxazolamine

Introduction

2-Methyl-5-chloro-6-benzoxazolamine (CAS: 323579-00-6) is a substituted benzoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] Benzoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, serving as scaffolds for antitumor, antimicrobial, and anti-inflammatory agents.[2][3] The aromaticity of the fused ring system confers a degree of relative stability.[4] However, the precise stability profile of any given analogue is dictated by the nature and position of its substituents.

For researchers and drug development professionals, understanding the chemical stability of an active molecule like this compound is paramount. Chemical degradation can impact potency, generate potentially toxic impurities, and ultimately compromise therapeutic efficacy and patient safety.[5][6] This guide provides a comprehensive technical overview of the intrinsic stability, potential degradation pathways, and optimal storage conditions for this compound. It consolidates theoretical assessments based on the molecule's functional groups with field-proven methodologies for establishing a robust stability profile in a laboratory setting.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential before undertaking stability studies. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 5-chloro-2-methyl-1,3-benzoxazol-6-amine | [7] |

| CAS Number | 323579-00-6 | [7][8][9] |

| Molecular Formula | C₈H₇ClN₂O | [7] |

| Molecular Weight | 182.61 g/mol | [7][8] |

| Boiling Point | 306.2 °C at 760 mmHg (Predicted) | [7][8] |

| Density | ~1.404 g/cm³ (Predicted) | [7][8] |

| Melting Point | 202-203 °C | [8] |

Caption: Chemical Structure of this compound.

Intrinsic Stability and Potential Degradation Pathways

While specific degradation studies for this molecule are not widely published, an expert analysis of its functional groups—an aromatic amine, a halogen substituent, and the benzoxazole core—allows for the prediction of its likely degradation pathways under stress conditions.

-

Oxidation: The primary amine (-NH₂) group is a site of potential oxidative degradation. Amines are susceptible to electron transfer oxidation, which can lead to the formation of N-oxides or hydroxylamines, and potentially further colored degradation products.[10][11] This is a critical pathway to investigate, as oxidative conditions are common during synthesis, formulation, and storage.

-

Hydrolysis: The oxazole ring, while aromatic, contains heteroatoms that can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening. This would represent a significant degradation of the core scaffold.

-

Photolysis: Many aromatic compounds, particularly those with heteroatoms and amine substituents, can absorb UV or visible light, leading to photolytic degradation. It is essential to determine if the compound is light-sensitive to define appropriate handling and packaging requirements.

Caption: Predicted Degradation Pathways for this compound.

Recommended Storage and Handling Procedures

Based on the chemical nature of benzoxazole derivatives and standard laboratory best practices, the following storage and handling conditions are recommended to preserve the integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of potential chemical degradation. While some related compounds are stable at ambient temperature, refrigeration is a prudent precautionary measure.[12][13] |

| Atmosphere | Under inert gas (Argon or Nitrogen) | Minimizes the risk of oxidative degradation of the amine functional group.[13] |

| Light | Protect from light (Amber vial) | Prevents potential photolytic degradation. The extent of light sensitivity should be confirmed experimentally. |

| Moisture | Store in a dry environment (desiccator) | Prevents hydrolysis and minimizes moisture-mediated degradation. Keep containers tightly sealed.[12] |

| Incompatibilities | Avoid strong oxidizing agents | Strong oxidizers can directly react with the amine group, leading to rapid degradation.[12] |

Establishing a Stability Profile: A Methodological Approach

To definitively characterize the stability of this compound, a forced degradation study is the industry-standard approach.[5][11] These studies are a regulatory expectation and provide critical insights into how the molecule behaves under stress, which is essential for developing stable formulations and defining storage conditions.[5][6][14]

Caption: General Workflow for a Forced Degradation Study.

Forced Degradation Protocols

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are generated at a sufficient level for detection and characterization without completely consuming the parent compound.[6]

Protocol 1: Acid/Base Hydrolysis

-

Preparation: Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

-

Incubation: Incubate the solutions at 60 °C.

-

Sampling: Withdraw aliquots at set time points (e.g., 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the aliquots (base for the acidic sample, acid for the basic sample) to halt the reaction.

-

Analysis: Analyze immediately using a stability-indicating method.

Protocol 2: Oxidative Degradation

-

Preparation: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent.

-

Stress Application: Add 3% hydrogen peroxide (H₂O₂).

-

Incubation: Keep the solution at room temperature.[10]

-

Sampling: Withdraw aliquots at set time points (e.g., 30 min, 1, 2, 4 hours).

-

Analysis: Analyze the samples, comparing them to a control solution without H₂O₂.

Protocol 3: Thermal and Photolytic Degradation

-

Preparation: Place the solid compound powder as a thin layer in two separate petri dishes. Prepare parallel samples in solution.

-

Thermal Stress: Place one set of samples in a temperature-controlled oven at a temperature below the compound's melting point (e.g., 80 °C).

-

Photolytic Stress: Expose the second set of samples to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Sampling & Analysis: Analyze the samples after a defined exposure period and compare them against a control sample protected from heat and light.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[15]

Example HPLC Method Protocol

-

Instrumentation: HPLC system with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-